molecular formula C13H17N B8782390 3-Phenyl-8-azabicyclo[3.2.1]octane

3-Phenyl-8-azabicyclo[3.2.1]octane

Cat. No.: B8782390
M. Wt: 187.28 g/mol
InChI Key: ORRDHOXURKUQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-8-azabicyclo[3.2.1]octane (CAS 669002-98-6) is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, particularly in the study of monoamine transporters. This compound is a core tropane analog, a class known for its high binding affinity to key neurotransmitter transporters in the brain, including the dopamine (DAT) and serotonin (SERT) transporters . Research indicates that the 8-azabicyclo[3.2.1]octane structure is a privileged scaffold for developing ligands that inhibit monoamine reuptake . By appropriate modification of substituents on the aryl group and the nitrogen atom, researchers have been able to develop highly potent and selective compounds from this core structure . These analogs are pivotal tools for investigating the mechanisms of psychostimulants and are explored in the development of potential pharmacotherapies for conditions such as cocaine addiction, serving as a key intermediate in the synthesis of more complex, selective transporter inhibitors . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-phenyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H17N/c1-2-4-10(5-3-1)11-8-12-6-7-13(9-11)14-12/h1-5,11-14H,6-9H2

InChI Key

ORRDHOXURKUQRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)C3=CC=CC=C3

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of 3 Phenyl 8 Azabicyclo 3.2.1 Octane

Detailed Spectroscopic Characterization for Structural and Stereochemical Assignment

Spectroscopic methods are indispensable tools for the detailed structural analysis of 3-Phenyl-8-azabicyclo[3.2.1]octane, providing insights into its connectivity, stereochemistry, and dynamic behavior.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Spatial Proximity and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the intricate structural details of this compound in solution. While standard 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of each nucleus, advanced 2D NMR techniques are crucial for determining spatial relationships and conformational preferences.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable for establishing through-space correlations between protons. columbia.eduscribd.com These experiments detect protons that are in close spatial proximity, typically within 5 Å, regardless of whether they are directly J-coupled. This information is critical for determining the relative stereochemistry of substituents on the bicyclic frame and the orientation of the phenyl group. For instance, NOE or ROE correlations between the protons of the phenyl ring and specific protons on the tropane (B1204802) skeleton can define the preferred rotational conformation of the phenyl group. The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the correlated nuclei, allowing for a semi-quantitative estimation of interproton distances. columbia.edu

The choice between NOESY and ROESY often depends on the molecular weight of the compound. For small to medium-sized molecules like this compound, ROESY can be advantageous as it avoids the issue of zero-crossing NOEs that can occur for molecules with certain correlation times. columbia.edu

The interpretation of NMR data is often supported by computational modeling to correlate observed chemical shifts and coupling constants with specific conformations. academie-sciences.fr For the 8-azabicyclo[3.2.1]octane system, the piperidine (B6355638) ring can exist in either a chair or a boat conformation, and the nitrogen atom can undergo inversion, leading to axial or equatorial orientations of its substituent. academie-sciences.frmontclair.edu The chemical shifts of the protons and carbons adjacent to the nitrogen are particularly sensitive to these conformational changes. academie-sciences.fracs.org

Table 1: Representative NMR Techniques for the Analysis of this compound
NMR TechniqueInformation ProvidedRelevance to this compound
¹H NMR Chemical shift, multiplicity, and coupling constants of protons.Provides basic structural information and insights into the local electronic environment of protons.
¹³C NMR Chemical shift of carbon atoms.Complements ¹H NMR data and helps to identify the carbon skeleton. acs.org
COSY Correlation Spectroscopy; shows proton-proton (J-coupling) correlations.Establishes the connectivity of protons within the molecule.
HSQC/HMQC Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence; correlates directly bonded proton and carbon atoms.Assigns protons to their corresponding carbon atoms.
HMBC Heteronuclear Multiple Bond Correlation; shows long-range (2-3 bond) correlations between protons and carbons.Helps to piece together the complete molecular structure by identifying longer-range connectivities.
NOESY/ROESY Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy; shows through-space correlations between protons. columbia.eduscribd.comDetermines spatial proximity of protons, crucial for stereochemical assignments and conformational analysis. columbia.eduresearchgate.net
DOSY Diffusion Ordered Spectroscopy.Provides information about the size and shape of the molecule in solution.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and serves as a molecular fingerprint for its identification. ualberta.cafrontiersin.orgsurfacesciencewestern.com

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include:

N-H stretching: For the secondary amine, a characteristic absorption is expected in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the phenyl group typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the bicyclic system are found below 3000 cm⁻¹.

C=C stretching: The aromatic ring exhibits characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N stretching: These vibrations are typically observed in the 1000-1200 cm⁻¹ range.

Raman spectroscopy , which is based on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. frontiersin.orgsurfacesciencewestern.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. The phenyl ring in this compound would give rise to strong Raman signals, aiding in its characterization. The combination of both FT-IR and Raman spectroscopy offers a more complete vibrational profile of the molecule.

Chiroptical Spectroscopy for Absolute Configuration Determination of Enantiomers

When this compound is synthesized as a single enantiomer, determining its absolute configuration is crucial. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy , are powerful tools for this purpose. researchgate.netsemanticscholar.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration can be confidently assigned. researchgate.netresearchgate.net The chromophores within the molecule, such as the phenyl group, will give rise to characteristic Cotton effects in the CD spectrum, the sign and magnitude of which are dependent on the stereochemistry. For tropane alkaloids and their derivatives, vibrational circular dichroism (VCD) has also proven to be a valuable technique for determining absolute configuration. researchgate.net

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.netiucr.org

Determination of Solid-State Molecular Conformation and Crystal Packing Interactions

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or one of its derivatives, a detailed three-dimensional electron density map can be generated. This map allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state. iucr.orgresearchgate.net This includes the conformation of the piperidine and pyrrolidine (B122466) rings of the tropane skeleton and the orientation of the phenyl substituent.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. These can include hydrogen bonds (if appropriate functional groups are present), van der Waals forces, and π-π stacking interactions between the phenyl rings of adjacent molecules. Understanding these packing forces is important as they can influence the physical properties of the solid material.

Confirmation of Absolute Configuration and Stereoisomeric Purity

For enantiomerically pure samples, X-ray crystallography can unequivocally determine the absolute configuration by utilizing anomalous dispersion effects. iucr.org The Flack parameter, derived from the crystallographic data, provides a reliable indicator of the absolute stereochemistry. iucr.org This method offers an independent and often more definitive confirmation of the absolute configuration than chiroptical spectroscopy.

Moreover, the high resolution of X-ray crystallography allows for the assessment of stereoisomeric purity. The presence of any minor diastereomers or enantiomers in the crystal lattice would be detectable, providing a measure of the sample's purity at the molecular level.

Table 2: Key Crystallographic Parameters for a Hypothetical Derivative of this compound
ParameterDescriptionExample Value
Crystal System The symmetry class of the crystal lattice.Orthorhombic
Space Group The specific symmetry group of the crystal.P2₁2₁2₁
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.a = 5.9 Å, b = 13.3 Å, c = 22.1 Å, α = β = γ = 90°
Z The number of molecules in the unit cell.4
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.027
Flack Parameter A parameter used to determine the absolute configuration of a chiral crystal.0.12 (18)

Note: The values in this table are illustrative and based on a known crystal structure of a related compound. iucr.org

Analysis of Hydrogen Bonding and Supramolecular Assembly in Crystalline Forms

In the crystalline form, the secondary amine within the 8-azabicyclo[3.2.1]octane ring is a primary site for hydrogen bonding, acting as a hydrogen bond donor. In the absence of other strong acceptor groups on the molecule itself, it can form hydrogen bonds with counter-ions (if in salt form) or with solvent molecules incorporated into the crystal lattice. For instance, studies on derivatives have shown the formation of intermolecular hydrogen bonds of the type O-H···O in hydroxylated analogues. researchgate.net The nitrogen atom can also participate as a hydrogen bond acceptor.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Role in Supramolecular Assembly
Hydrogen BondingN-H (amine)N (amine of another molecule), SolventFormation of chains or more complex networks
C-H···π InteractionsC-H (aliphatic or aromatic)Phenyl ringStabilization of crystal packing
π-π StackingPhenyl ringPhenyl ringContribution to lattice energy and packing efficiency

Computational Approaches to Conformational Landscape and Dynamics

Computational chemistry provides powerful tools to explore the conformational preferences and dynamic behavior of this compound, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Mechanics and Quantum Mechanics Calculations for Energy Minima and Transition States

The conformational landscape of this compound is primarily defined by the puckering of the bicyclic ring system and the orientation of the phenyl substituent. The six-membered ring of the 8-azabicyclo[3.2.1]octane core can adopt either a chair or a boat conformation. Computational studies on related tropane derivatives consistently show a preference for the chair conformation. academie-sciences.fr

Quantum mechanics calculations, particularly using Density Functional Theory (DFT), have been employed to determine the relative energies of different conformers and the energy barriers for their interconversion. academie-sciences.frresearchgate.net For the N-methyl analogue, tropinone (B130398), the equatorial conformer (with respect to the N-methyl group) is favored over the axial conformer. uva.es In the case of 3-phenyl substituted tropanes, the phenyl group can be in either an axial or equatorial position. The relative stability of these conformers is influenced by steric and electronic factors.

Calculations on related N-substituted nortropinones have shown that the energy difference between equatorial and axial conformers can be small, and can be influenced by the solvent environment. academie-sciences.fr For a phenyl substituent at the 3-position, steric hindrance would generally favor an equatorial orientation.

Table 2: Calculated Relative Energies for Conformational States of Related Tropane Analogues

Compound/SystemMethodConformational StateRelative Energy (kcal/mol)Reference
N-methyl-8-azabicyclo[3.2.1]octane (Tropinone)ab initioAxial N-methyl~2 uva.es
N-phenylnortropinoneDFTAxial N-phenyl-1.6 to -2.0 academie-sciences.fr
3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octaneDFTTSa vs TSb (N-methylation)2.21 nih.govacs.org

Note: These values are for related compounds and serve as an estimation for the system .

Molecular Dynamics Simulations for Conformational Ensemble Sampling in Different Environments

Molecular dynamics (MD) simulations offer a way to sample the conformational space of this compound over time, providing a more realistic picture of its dynamic behavior in different environments, such as in solution. acs.orgnih.gov These simulations can reveal the populations of different conformers and the pathways of their interconversion.

MD simulations of phenyltropane analogues have been used to study their binding to biological targets. nih.gov These studies implicitly model the conformational behavior of the ligand in a solvated environment. For this compound in an aqueous environment, the simulations would likely show the dominance of the chair conformation for the six-membered ring. The simulations would also capture the dynamic rotation of the phenyl group and the puckering of the five-membered ring. The presence of a solvent is expected to influence the conformational equilibrium, particularly for processes involving changes in the molecule's dipole moment.

Analysis of Ring Inversion and Phenyl Group Rotational Barriers within the Azabicyclo[3.2.1]octane System

Two key dynamic processes in this compound are the inversion of the piperidine ring and the rotation of the C3-phenyl bond.

The ring inversion of the six-membered ring from a chair to a boat conformation involves a significant energy barrier. For the parent tropane system, this barrier is substantial, ensuring that the molecule predominantly resides in the lower-energy chair conformation at room temperature.

A more facile process is the nitrogen inversion of the bridging nitrogen atom, which leads to interconversion between equatorial and axial conformers of substituents on the nitrogen. For the unsubstituted this compound, this process is relevant for the orientation of the lone pair. The barrier for nitrogen inversion in tropane systems has been studied, and for tropanone, it is reported to be around 46 kJ/mol (approximately 11 kcal/mol). researchgate.net

The rotation of the phenyl group around the C3-C(phenyl) bond is another important conformational motion. The barrier to this rotation will be influenced by steric interactions between the ortho-hydrogens of the phenyl ring and the adjacent hydrogens on the bicyclic frame. Computational studies on related systems can provide estimates for this rotational barrier. For example, in a study of vanillin, which also features a substituted phenyl ring, rotational barriers for different groups were calculated using MP2 methods. ncsu.edu While not directly comparable, it highlights the computational approaches available to determine such parameters.

Table 3: Estimated Energy Barriers for Conformational Processes in Azabicyclo[3.2.1]octane Systems

ProcessSystemMethodEstimated Barrier (kcal/mol)Reference
Nitrogen InversionTropanoneDNMR~11 researchgate.net
N-methyl InversionScopineab initio5.4 uva.es
N-methylation TS3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octaneDFT>12 nih.govacs.org

Note: These values are for related processes in similar systems and provide an order of magnitude estimation.

Computational Chemistry and Theoretical Investigations of 3 Phenyl 8 Azabicyclo 3.2.1 Octane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of the 3-Phenyl-8-azabicyclo[3.2.1]octane scaffold. rroij.com DFT methods are chosen for their balance of computational cost and accuracy in describing electron correlation. rroij.com Such studies on related bicyclic structures, like tropinone (B130398) and granatanone, have successfully determined conformational preferences and the relative stability of various isomers, which are crucial for receptor interactions. academie-sciences.fr

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule interacts with other species. For this compound, the HOMO is expected to be localized around the electron-rich regions, namely the nitrogen atom and the π-system of the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would identify the most probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a large gap implies high stability and low reactivity. The Fukui function further refines this analysis by indicating the change in electron density at a specific point when the total number of electrons in the molecule changes. This allows for a quantitative prediction of which atoms within the scaffold are most susceptible to electrophilic, nucleophilic, or radical attack, providing a detailed map of chemical reactivity.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The ESP map of this compound would reveal regions of negative potential (in red) and positive potential (in blue).

A significant region of negative potential is anticipated around the nitrogen atom of the azabicyclo ring due to the lone pair of electrons. This site is a prime candidate for hydrogen bond donation and interaction with acidic residues in a biological target. The phenyl ring's π-face would also exhibit negative potential, making it suitable for π-π stacking or cation-π interactions. Regions of positive potential are expected around the hydrogen atoms, particularly the N-H proton, identifying them as hydrogen bond donors. This detailed mapping of recognition sites is fundamental for understanding how the ligand fits into a receptor's binding pocket.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and conformations. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for proposed conformations, such as those with the phenyl group in an equatorial or axial position, can be performed. academie-sciences.fr

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is crucial for understanding the structural basis of ligand affinity and selectivity, and for guiding the rational design of more potent and specific molecules.

The this compound scaffold is a privileged structure known to interact with several biological targets, most notably monoamine transporters and opioid receptors.

Monoamine Transporters (DAT, SERT, NET): The tropane (B1204802) skeleton of this compound is a classic pharmacophore for inhibitors of the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. acs.org Docking studies suggest a conserved binding mode where the protonated nitrogen of the azabicyclo ring forms a crucial salt bridge with a conserved aspartate residue within the transporter's primary binding site (S1). acs.org The phenyl group typically occupies a hydrophobic pocket, engaging in van der Waals and aromatic interactions. The orientation of this phenyl ring and substitutions upon it are critical determinants of affinity and selectivity between the different transporters. acs.org For example, substitutions on the phenyl ring can enhance selectivity for DAT over SERT and NET. mdpi.comnih.govnih.gov

Table 1: Hypothetical Key Interactions of the this compound Scaffold
Biological TargetKey Interacting Residue (Example)Type of InteractionScaffold Moiety Involved
Monoamine Transporters (e.g., DAT)Conserved AspartateIonic Bond / Salt BridgeProtonated Nitrogen (N8)
Monoamine Transporters (e.g., DAT)Aromatic/Hydrophobic Pocketπ-π Stacking / Hydrophobic3-Phenyl Group
µ-Opioid ReceptorAsp147Ionic Bond / Salt BridgeProtonated Nitrogen (N8)
µ-Opioid ReceptorHydrophobic PocketHydrophobic Interaction3-Phenyl Group

Following the prediction of a binding pose, scoring functions are used to estimate the binding affinity (e.g., as a binding energy or an inhibitory constant, Ki). These functions evaluate factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and the desolvation penalty. The predicted affinities for a series of this compound derivatives can then be compared to experimental data to validate the docking protocol and scoring function.

Discrepancies between predicted and experimental values can highlight weaknesses in the scoring function or suggest alternative binding modes. Structure-activity relationship (SAR) studies on derivatives provide rich datasets for this evaluation. For instance, experimental data shows that modifying substituents on the nitrogen atom or the phenyl ring can drastically alter binding affinity and selectivity for DAT, SERT, and NET. nih.govnih.govnih.gov Comparing these experimental trends with in silico predictions allows for the refinement of the computational models, leading to more accurate predictions for novel, untested compounds.

Table 2: Experimental Binding Affinities (Ki, nM) of Selected this compound Derivatives at Monoamine Transporters
Compound DerivativeDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
8-Cyclopropylmethyl-3-[2-(di(4-fluorophenyl)methoxy)ethylidenyl]4.042401470 nih.govnih.gov
8-(4-chlorobenzyl)-3-[2-(diphenylmethoxy)ethylidenyl]3.911305296 nih.gov
3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-H150.198 nih.gov
3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-methyl230.2104 nih.gov

Analysis of Key Residue Interactions and Conformational Adaptability in Binding Sites

Molecular dynamics (MD) simulations and docking studies have provided significant insights into how this compound analogs interact with their biological targets. These computational techniques allow for the examination of the dynamic nature of both the ligand and the protein, revealing critical interactions and the conformational changes that occur upon binding.

Docking studies of various inhibitors, including those with the this compound core, into models of human monoamine transporters (hDAT, hNET, and hSERT) have shown that the protonated amine of these ligands is often positioned near a key aspartic acid residue (Asp79 in hDAT, Asp75 in hNET, and Asp98 in hSERT). acs.org The distance between the protonated amine and this residue can vary, indicating a degree of flexibility in the binding pocket. acs.org

For instance, in a model of the dopamine transporter, the vestibular inhibitor pocket has been identified as a key binding site. acs.org Docking of various DAT inhibitors, including cocaine and other tropane analogs, into this pocket has highlighted the importance of interactions with residues such as Arg85, Asp475, and Thr472. These interactions can include cation-π stacking, hydrogen bonding, and hydrophobic interactions. acs.org The adaptability of the ligand's conformation within this pocket is crucial for achieving high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. acs.org For this compound analogs, QSAR studies have been pivotal in understanding the structural requirements for potent and selective inhibition of monoamine transporters.

Selection and Calculation of Molecular Descriptors (e.g., topological, electronic, steric)

The development of robust QSAR models relies on the careful selection and calculation of molecular descriptors that capture the essential physicochemical properties of the molecules. researchgate.net These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability.

Steric descriptors: These describe the size and shape of the molecule.

For dopamine transporter inhibitors, including those based on the this compound scaffold, a wide range of descriptors have been employed. For example, the Molconn Z software can generate up to 749 chemical descriptors for use in QSAR modeling. acs.orgnih.gov In some studies, a combination of 2D and 3D descriptors has been used to build more comprehensive models. nih.gov

Descriptor TypeExamplesRelevance to this compound Analogs
Topological Connectivity indices, Kappa shape indicesDescribes the bicyclic core structure and substituent connectivity.
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions with binding site residues.
Steric Molecular volume, Surface area, Molar refractivityDetermines the fit of the ligand within the binding pocket.
Hydrophobic LogP, MlogPCrucial for crossing the blood-brain barrier and for hydrophobic interactions in the binding site.

Statistical Model Development for Prediction of In Vitro Biological Endpoints

Once the molecular descriptors are calculated, statistical methods are used to develop a mathematical model that relates these descriptors to the biological activity of the compounds. Common statistical techniques include:

Partial Least Squares (PLS): A regression method that is well-suited for handling a large number of correlated descriptors.

Genetic Algorithms (GA): An optimization technique used for selecting the most relevant descriptors to include in the QSAR model. acs.orgnih.gov

Machine Learning (ML) and Deep Learning (DL): These advanced techniques are increasingly being used to build highly predictive QSAR models. nih.gov

A notable 2D QSAR study on 70 diverse DAT inhibitors, which likely included this compound analogs, utilized a genetic algorithm-partial least squares (GA-PLS) approach. acs.org This method successfully developed a predictive model for DAT affinity. acs.org

Model Validation, Interpretability, and Predictive Power Assessment

A critical step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive power. researchgate.net This is typically done using several methods:

Internal Validation (Cross-validation): The dataset is split into training and test sets. The model is built on the training set and its predictive ability is assessed on the test set. A common metric is the cross-validated R-squared (q²). acs.orgnih.gov

External Validation: The model is used to predict the activity of a set of compounds that were not used in the model development.

Y-randomization: The biological activity data is randomly shuffled to ensure that the model is not a result of chance correlation. researchgate.net

A robust 2D QSAR model for DAT inhibitors achieved a q² value of 0.85, indicating high predictive accuracy. acs.orgnih.gov Similarly, 3D-QSAR studies on 8-azabicyclo[3.2.1]octane analogs as muscarinic receptor antagonists have also yielded models with good predictive ability, with q² values of 0.819 for CoMFA and 0.810 for CoMSIA. nih.gov The interpretability of these models allows researchers to understand which structural features are most important for biological activity, guiding the design of new, more potent compounds. nih.gov

Pharmacophore Modeling Based on the this compound Scaffold

Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor.

Development of Ligand-Based Pharmacophore Models for Key Interactions

Ligand-based pharmacophore models are developed by superimposing a set of active molecules and identifying the common chemical features that are responsible for their biological activity. For inhibitors of the dopamine transporter, a pharmacophore model has been developed based on the binding of several known inhibitors, including cocaine and WIN 35,428, which share the this compound scaffold. acs.org

This model identified five key pharmacophoric features:

Two donor/cation features.

One donor/cation feature represented as a wire mesh sphere.

One donor/acceptor feature.

One excluded volume. acs.org

Structure-Based Pharmacophore Generation Utilizing Relevant Receptor Geometries

Structure-based pharmacophore modeling is a powerful computational method that identifies the essential three-dimensional arrangement of chemical features a ligand must possess to bind to a specific receptor. This process leverages the known 3D structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy, to define a hypothesis of the key interaction points within the binding site. The 8-azabicyclo[3.2.1]octane scaffold has been central to the development of such pharmacophores for various receptors, most notably the C-C chemokine receptor type 5 (CCR5) and the dopamine transporter (DAT).

CCR5 Receptor: The CCR5 receptor is a crucial co-receptor for HIV entry into host cells, and its antagonists are a key class of antiretroviral drugs. nih.gov Maraviroc, an FDA-approved CCR5 antagonist, prominently features an 8-azabicyclo[3.2.1]octane core. nih.govnih.gov The crystal structure of CCR5 in complex with Maraviroc (PDB ID: 4MBS) has served as a blueprint for structure-based pharmacophore generation. nih.govacs.org

Computational studies have used this receptor geometry to build pharmacophore models that guide the discovery of new inhibitors. For instance, a pharmacophore model for CCR5 antagonists might include features such as:

A positive ionizable (PI) feature corresponding to the protonated nitrogen of the tropane ring, which forms a salt bridge with key acidic residues like Glu283. acs.org

Hydrophobic (H) or aromatic (AR) features that map to the phenyl group, which typically occupies a deep hydrophobic pocket. acs.org

Hydrogen bond acceptor (HBA) and donor (HBD) sites that mimic the interactions of the carboxamide or other functional groups present in known ligands. nih.gov

One study generated eight different pharmacophore hypotheses based on the Maraviroc binding site, incorporating features for both the major and minor pockets of the receptor. acs.org The most successful model (PH9) included a positive ionizable feature, an aromatic ring feature, and two hydrophobic features, which effectively captured the essential interactions of the tropane-containing ligand. acs.org

Dopamine Transporter (DAT): The this compound structure is famously the core of cocaine and numerous other potent DAT inhibitors. nih.gov The development of medications for cocaine abuse and other CNS disorders has driven extensive computational modeling of the DAT. nih.gov Using homology models of DAT, built from the crystal structure of the related bacterial leucine (B10760876) transporter (LeuT), researchers have identified inhibitor binding pockets within the transporter's extracellular vestibule. nih.gov

A pharmacophore model for DAT inhibitors based on the 3-phenyltropane scaffold typically includes:

A positively ionizable feature for the tropane nitrogen.

Two aromatic/hydrophobic centers representing the phenyl ring and another substituent.

Defined spatial relationships between these features dictated by the rigid bicyclic octane (B31449) skeleton.

One such study used a DAT model to define a vestibular inhibitor pocket and created a five-feature pharmacophore with donor/cation and excluded volume spheres to guide ligand discovery. nih.gov This receptor-based approach allows for the identification of novel scaffolds that are structurally distinct from classic tropane-based inhibitors but still satisfy the geometric and chemical requirements for binding. nih.gov

Table 1: Example Pharmacophore Features Derived from Receptor Geometries

Receptor TargetPharmacophore FeatureDescriptionKey Interacting Residues (Example)Source
CCR5Positive Ionizable (PI)Corresponds to the protonated tropane nitrogen.Glu283 acs.org
CCR5Aromatic Ring (AR)Represents the phenyl group in a hydrophobic pocket.Tyr108 acs.org
CCR5Hydrophobic (H)Maps to aliphatic parts of the ligand.Trp86, Ile198, Leu255 nih.gov
Dopamine Transporter (DAT)Donor/CationRepresents the amine group of the ligand.Arg85, Asp475 nih.gov
Dopamine Transporter (DAT)Excluded VolumeDefines regions of steric hindrance in the binding pocket.N/A nih.gov

Virtual Screening and Ligand Discovery Campaigns Based on Pharmacophore Hypotheses

Once a robust pharmacophore model is established, it can be used as a 3D query to search large chemical databases for molecules that match the required features. This process, known as virtual screening, can efficiently filter millions of compounds to identify a smaller, more manageable set of potential hits for experimental testing. The this compound scaffold has been central to several successful virtual screening campaigns.

Campaigns Targeting CCR5: In a campaign to discover novel HIV entry inhibitors, researchers employed a hierarchical virtual screening approach targeting both the CCR5 and CXCR4 receptors. nih.gov A pharmacophore model was used to screen a database of approximately 1.2 million commercially available compounds. nih.gov The initial hits were filtered based on predicted ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and then subjected to molecular docking simulations. nih.gov This multi-step process led to the selection of 137 compounds for further evaluation. nih.gov Subsequent biological testing identified three active compounds, including one dual inhibitor and one CCR5-selective inhibitor, with IC₅₀ values ranging from 10.64 to 64.56 μM. nih.gov This success highlights how a pharmacophore hypothesis, derived from a tropane-containing ligand like Maraviroc, can lead to the discovery of new, structurally diverse antagonists. nih.gov

Another study focused on identifying new CCR5 ligands for applications in colorectal cancer. acs.org Using a pharmacophore model developed from 2,827 known CCR5 inhibitors, a virtual screening campaign was conducted. The process led to the identification of four hits that were then tested in vitro. The results were promising, with the identified compounds showing significantly higher potency in decreasing cellular proliferation in a metastatic colorectal cancer cell line compared to Maraviroc. acs.org

Campaigns Targeting Monoamine Transporters: Receptor-based virtual screening has also been successfully applied to the dopamine transporter (DAT). In one landmark study, a DAT homology model was used to screen a structural library of compounds. nih.gov By combining high-throughput docking with pharmacophore constraints, the researchers identified a novel compound that was structurally dissimilar to traditional monoamine transporter inhibitors. nih.gov This hit compound displayed nanomolar binding affinities at the monoamine transporters and was able to modulate the inhibitory effect of cocaine at the DAT. nih.gov This demonstrates the power of structure-based virtual screening to identify novel chemical scaffolds that can serve as lead compounds for developing new therapeutics.

Table 2: Summary of Virtual Screening Campaigns and Representative Hits

TargetScreening MethodInitial Library SizeIdentified Hit Compound (Example)Biological Activity (IC₅₀)Source
CCR5/CXCR4Pharmacophore-based VS followed by docking~1.2 millionCompound 3 (Dual inhibitor)38.34 μM (CXCR4), 64.56 μM (CCR5) nih.gov
CCR5/CXCR4Pharmacophore-based VS followed by docking~1.2 millionCompound 27 (CCR5 selective)10.64 μM nih.gov
CCR5Pharmacophore-based VS and dockingN/ACompound 34x more potent than Maraviroc (cell proliferation) acs.org
Dopamine Transporter (DAT)Receptor-based docking with pharmacophore constraintsN/AMI-4Kᵢ = 150 nM (vs. [³H]WIN 35,428) nih.gov
NAAASAR study (not VS)N/AARN196890.042 μM acs.org

In Vitro Biological Activity and Structure Activity Relationship Sar Studies of 3 Phenyl 8 Azabicyclo 3.2.1 Octane Analogs

Receptor and Transporter Binding Affinity Profiling Using In Vitro Assays

The initial characterization of novel 3-phenyl-8-azabicyclo[3.2.1]octane analogs typically involves determining their binding affinities for a range of biological targets. This is most commonly achieved through radioligand displacement assays, which measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on a receptor or transporter.

Radioligand Displacement Assays for Monoamine Transporters (Dopamine, Norepinephrine (B1679862), Serotonin (B10506) Transporters)

Analogs of this compound have been extensively studied for their interaction with the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.govsmolecule.com These transporters are crucial for regulating neurotransmitter levels in the synapse and are key targets for drugs treating various neurological and psychiatric disorders.

The binding affinities of these analogs are typically determined using radiolabeled ligands such as [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET in rat brain tissue. researchgate.net The affinity is expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.

Structure-activity relationship studies have revealed that modifications at the 8-position of the azabicyclo[3.2.1]octane ring significantly influence both the potency and selectivity for monoamine transporters. For instance, the introduction of an 8-cyclopropylmethyl group has been shown to confer high selectivity for DAT over SERT. nih.gov One such derivative, with a DAT Ki of 4.0 nM, was found to be highly selective, with a SERT/DAT ratio of 1060. nih.gov Similarly, an 8-(4-chlorobenzyl) derivative exhibited high selectivity for DAT over NET, with a NET/DAT ratio of 1358 and a DAT Ki of 3.9 nM. nih.gov

The stereochemistry and conformation of the this compound core also play a critical role in determining binding affinity and selectivity. Studies on diarylmethoxymethyltropane-GBR hybrid analogs have shown that 3α-derivatives are generally more potent at the DAT. researchgate.net For example, the 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane analog was the most potent in its series with a Ki of 5 nM at the DAT. researchgate.net

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
8-Cyclopropylmethyl derivative4.04240-1060-
8-(4-Chlorobenzyl) derivative3.9-5296-1358
3α-Di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl) derivative5240-48-
3-Di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]oct-2-ene12----
3β-Di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl) derivative78----

Data sourced from multiple studies. nih.govresearchgate.net

Binding Affinity Determination for Opioid Receptor Subtypes (μ, κ, δ)

The interaction of this compound analogs with opioid receptors has also been investigated, revealing a different pharmacological profile. A series of these compounds were evaluated for their binding affinity at the human mu (μ), delta (δ), and kappa (κ) opioid receptors using radioligand displacement assays with [³H]-Diprenorphine. google.com The affinity is expressed as the pKi value, which is the negative logarithm of the Ki value.

The tested compounds, which were endo-8-substituted-3-phenyl-8-azabicyclo[3.2.1]octanes, generally displayed high affinity for the μ-opioid receptor, with pKi values ranging from approximately 8.5 to 10.2. google.com This indicates that these analogs can bind potently to this receptor subtype.

Receptor SubtypeRadioligandConcentration of Radioligand (nM)
Mu (μ)[³H]-Diprenorphine0.5
Delta (δ)[³H]-Diprenorphine1.2
Kappa (κ)[³H]-Diprenorphine0.7

Assay conditions for opioid receptor binding. google.com

Assessment of Affinity for Other Cognate Receptor and Enzyme Targets (e.g., Cholinergic, Histaminergic Systems)

To assess the selectivity profile of this compound analogs, their binding affinities for other receptors, such as cholinergic and histaminergic receptors, have been evaluated.

Some 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-azabicyclo[3.2.1]octane derivatives have demonstrated a significantly lower affinity for the muscarinic M1 receptor compared to the well-known anticholinergic drug benztropine (B127874), with at least a 100-fold decrease in affinity. This suggests a reduced potential for anticholinergic side effects.

Regarding the histaminergic system, a related compound, GBR 12909, which shares some structural similarities, was found to have a 20-fold lower affinity for the histamine (B1213489) H1-receptor compared to its high affinity for the dopamine transporter. researchgate.net This indicates a degree of selectivity for the dopamine transporter over the H1 receptor.

Furthermore, certain 8-azabicyclo[3.2.1]octane derivatives have been synthesized and evaluated as potential ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). These studies, using [³H]cytisine for radiolabeling, have identified compounds with high affinity for this receptor class.

In Vitro Functional Assays for Target Engagement and Efficacy

Beyond determining binding affinity, it is crucial to assess the functional effects of this compound analogs at their biological targets. In vitro functional assays provide information on whether a compound acts as an agonist, antagonist, or inverse agonist, and can quantify its efficacy and potency.

Neurotransmitter Uptake Inhibition Assays in Cell Lines Expressing Specific Transporters

The functional consequence of binding to monoamine transporters is typically assessed through neurotransmitter uptake inhibition assays. These assays measure the ability of a compound to block the uptake of a radiolabeled neurotransmitter, such as [³H]dopamine, into cells that express the specific transporter.

Studies on this compound analogs have shown a correlation between their binding affinity at the dopamine transporter and their ability to inhibit dopamine uptake. smolecule.com The potency in these assays is often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake. The rigid ethylidenyl-8-azabicyclo[3.2.1]octane scaffold has been found to impart stereoselective inhibition of dopamine uptake. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., cAMP accumulation, β-arrestin recruitment, IP3 turnover)

For analogs that bind to G-protein coupled receptors (GPCRs), such as opioid or muscarinic receptors, various functional assays are employed to elucidate their signaling properties. These assays can measure changes in second messenger levels, like cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate (IP3), or the recruitment of signaling proteins like β-arrestin. scienceopen.comnih.govnih.gov

A study on a related series of compounds, 3,8-diazabicyclo[3.2.1]octanes, utilized a cAMP assay to characterize their functional activity at the μ-opioid receptor. nih.gov Surprisingly, some of these compounds, initially designed as antagonists, were found to be potent agonists, with EC50 values in the sub-nanomolar range, comparable to fentanyl. nih.gov This highlights the importance of functional assays in revealing the true pharmacological nature of these compounds.

CompoundAssayReceptorFunctional ActivityEC50 (nM)
3,8-diazabicyclo[3.2.1]octane 1cAMPμ-OpioidAgonist0.26
3,8-diazabicyclo[3.2.1]octane 2cAMPμ-OpioidAgonist0.39
MorphinecAMPμ-OpioidAgonist7.64
FentanylcAMPμ-OpioidAgonist0.21

Functional activity of related 3,8-diazabicyclo[3.2.1]octanes at the μ-opioid receptor. nih.gov

Information regarding β-arrestin recruitment and IP3 turnover assays for this compound analogs is limited in the currently available scientific literature. These assays are crucial for understanding the potential for biased agonism, where a ligand can selectively activate one signaling pathway over another, and for characterizing signaling through Gq-coupled receptors, respectively. Further research is needed to fully profile the functional activity of this class of compounds in these specific assays.

Functional Modulatory Assays for Ion Channels or Enzyme Activity

Analogs of this compound have been primarily investigated for their inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) and their interaction with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).

Functional assays for NAAA inhibition have been crucial in identifying potent inhibitors. For instance, a sulfonamide analog featuring an azabicyclo[3.2.1]octane core demonstrated submicromolar activity against human NAAA (h-NAAA) with an IC50 value of 0.23 μM. nih.govsemanticscholar.org Further optimization led to the discovery of a potent inhibitor, ARN19689, with an IC50 of 0.042 μM. nih.govacs.org

In the context of monoamine transporters, radioligand binding assays are commonly employed to determine the affinity of these analogs. For example, the 8-cyclopropylmethyl derivative (22e) of a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane analogs exhibited a high affinity for DAT with a Ki of 4.0 nM. nih.govnih.gov Similarly, the 8-chlorobenzyl derivative (22g) also showed high affinity for DAT with a Ki of 3.9 nM. nih.govresearchgate.net

Exploration of Structure-Activity Relationships (SAR) for Derivatized this compound Analogs

Impact of Substituent Electronic and Steric Properties on the Phenyl Ring

The nature and position of substituents on the phenyl ring of this compound analogs significantly influence their biological activity.

In the context of NAAA inhibitors, a methyl scan on the phenyl ring revealed that the para position is optimal for activity. The para-methyl-substituted phenoxy sulfonamide (33) displayed a potent inhibitory activity with an IC50 of 0.036 μM. In contrast, the ortho- (36, IC50 = 0.291 μM) and meta- (35, IC50 = 0.614 μM) methyl analogs showed a significant drop in activity. nih.gov The introduction of linear alkyl chains, such as ethyl, n-butyl, and n-hexyl, at the para position generally resulted in more potent inhibitors compared to branched substituents like isopropyl. nih.gov However, the introduction of a polar 4-cyano group was detrimental to NAAA inhibition, while 4-trifluoromethyl, 4-methoxy, and 4-fluoro substitutions were tolerated with a slight loss in activity. nih.gov

For DAT inhibitors, substitutions on the phenyl ring also play a critical role. For instance, in a series of 3-aryl-8-thiabicyclo[3.2.1]octanes, the influence of aromatic substituents on the 3-aryl group on DAT potency was found to be small. nih.gov However, in another series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the introduction of a bis(4-fluorophenyl)methoxy group led to high affinity and selectivity for DAT. researchgate.net

CompoundSubstitution on Phenyl RingTargetIC50/Ki (nM)
33p-methylh-NAAA36
36o-methylh-NAAA291
35m-methylh-NAAA614
37p-ethylh-NAAA51
39p-n-butylh-NAAA23
41p-n-hexylh-NAAA19
38p-isopropylh-NAAA744
42p-isobutylh-NAAA114
45p-cyanoh-NAAA757
43p-trifluoromethylh-NAAA212
44p-methoxyh-NAAA175
46p-fluoroh-NAAA143
22e8-cyclopropylmethylDAT4.0 (Ki)
22g8-chlorobenzylDAT3.9 (Ki)

Effect of Modifications to the 8-Azabicyclo[3.2.1]octane Bridged Core

Modifications to the 8-azabicyclo[3.2.1]octane core have a profound impact on the activity of these analogs.

Constraining a flexible piperidine (B6355638) ring into the more rigid 8-azabicyclo[3.2.1]octane scaffold was found to be beneficial for NAAA inhibition, leading to a five-fold increase in potency. nih.govsemanticscholar.org Ring contraction to an azetidine (B1206935) or ring opening to an acyclic sulfonamide was detrimental to the inhibitory activity. acs.org

In the realm of DAT inhibitors, the replacement of the 8-aza functionality with an 8-thia (sulfur) or 8-oxa (oxygen) functionality can lead to a reduction in DAT inhibitory potency, though some analogs retain substantial binding affinity. nih.govnih.gov For instance, the 2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)-8-thiabicyclo[3.2.1]octane was found to be a potent DAT inhibitor with an IC50 of 7.2 nM. nih.gov Furthermore, the introduction of substituents at the 8-position of the azabicyclo[3.2.1]octane ring can significantly modulate DAT affinity and selectivity. The 8-cyclopropylmethyl group, for example, imparted high selectivity for DAT over SERT. nih.govnih.gov

Stereochemical Influence on Ligand Affinity and Functional Potency

Stereochemistry plays a critical role in the biological activity of this compound analogs.

For NAAA inhibitors, the stereochemistry at the C-3 position of the azabicyclo[3.2.1]octane scaffold is crucial. The endo-diastereoisomer of a particular phenoxy sulfonamide was found to be approximately 7-fold more active than its exo-diastereoisomer. nih.gov

In the context of DAT inhibitors, the orientation of the 3-aryl group significantly affects the interaction with the transporter. The 3β-aryl configured compounds generally exhibit higher potency at DAT compared to the 3α-aryl isomers. nih.govnih.gov For instance, in a series of 8-substituted-3-azabicyclo[3.2.1]octanes, the 8α-phenyl compound was almost as potent as cocaine in binding to the DA transporter, while the 8β-phenyl epimer was less potent. nih.gov

In Vitro Metabolic Stability and Plasma Protein Binding Studies

Microsomal Stability Assays (e.g., human liver microsomes) for Intrinsic Clearance Prediction

The metabolic stability of drug candidates is a critical parameter evaluated during drug discovery. srce.hr In vitro microsomal stability assays, typically using human liver microsomes (HLM), are employed to predict the in vivo hepatic clearance of compounds. srce.hrevotec.com

Plasma Stability and Plasma Protein Binding Assessment using Equilibrium Dialysis or Ultrafiltration

The assessment of plasma stability and the extent of plasma protein binding (PPB) are critical parameters in drug discovery, as they influence the pharmacokinetic profile of a compound. These evaluations are commonly conducted using in vitro methods such as equilibrium dialysis and ultrafiltration. mdpi.comwuxiapptec.com

Equilibrium dialysis is a widely accepted method for determining plasma protein binding. wuxiapptec.comgoogle.com It involves dialyzing the test compound, added to plasma, against a buffer solution through a semipermeable membrane. google.com This membrane allows unbound drug molecules to pass through but retains the larger drug-protein complexes. wuxiapptec.com At equilibrium, the concentration of the free drug is measured on the buffer side, allowing for the calculation of the unbound fraction (fu). google.com

Ultrafiltration is another common technique that separates the free drug from the protein-bound drug by centrifuging the plasma sample through a semipermeable membrane with a specific molecular weight cutoff. mdpi.comwuxiapptec.com The concentration of the drug in the resulting protein-free ultrafiltrate represents the unbound fraction. mdpi.com For accurate results, experimental conditions such as temperature and pH must be carefully controlled, as they can significantly affect the binding equilibrium. mdpi.com

For analogs of this compound, plasma protein binding has been shown to be a significant factor. For instance, studies on certain complex derivatives have indicated high plasma protein binding of over 99%. nih.gov In contrast, other analogs have been developed with more favorable profiles; for example, compound 7a, a dual inhibitor of bacterial topoisomerases, exhibited a lower level of PPB in mouse serum, resulting in a higher free fraction of 1.8%. nih.govdiva-portal.org The radiolabeled analog (18)F-LBT-999, a 3-(p-tolyl)-8-azabicyclo[3.2.1]octane-2-carboxylate derivative, was found to have a plasma protein binding of 71 ± 0.3%. researchgate.net

Metabolic stability in plasma and liver microsomes is also a key consideration. For an exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester, replacing the Boc protecting group with an acetyl group was found to decrease the metabolic stability, reducing the half-life (t½) in liver microsomes from 120 minutes to 40 minutes.

Compound/AnalogMethodMatrixFindingReference
Inhibitor E Equilibrium Dialysis-High Plasma Protein Binding (>99%) nih.gov
Compound 7a Equilibrium DialysisMouse SerumLow Plasma Protein Binding (1.8% free fraction) nih.govdiva-portal.org
(18)F-LBT-999 Ultrafiltration-71 ± 0.3% Protein Binding researchgate.net
exo-8-Acetyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester IncubationLiver MicrosomesReduced metabolic stability (t½ = 40 min) compared to Boc-protected precursor

Enzymatic Biotransformation Pathways of this compound (In Vitro Investigations)

The biotransformation of xenobiotics, including this compound and its analogs, is primarily carried out by metabolic enzymes in the liver. In vitro systems, such as liver microsomes and S9 fractions, are instrumental in elucidating these metabolic pathways. researchgate.netresearchgate.net These pathways typically involve Phase I reactions, which introduce or expose polar functional groups, and Phase II reactions, where endogenous polar molecules are conjugated to the drug. drughunter.com

Identification of Major Metabolites Generated in In Vitro Systems (e.g., liver microsomes, S9 fractions)

Studies on troparil (B42576), a methyl ester derivative of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane, using pooled human liver S9 fractions (pHLS9) and rat urine have provided significant insight into the metabolism of this class of compounds. mdpi.comdntb.gov.ua These investigations have identified several Phase I and Phase II metabolites.

The primary metabolic transformations observed for troparil include N-demethylation, hydroxylation of both the tropane (B1204802) ring and the phenyl ring, and subsequent glucuronidation. mdpi.comdntb.gov.ua In total, four Phase I metabolites and three Phase II metabolites have been characterized. mdpi.com The Phase I metabolites were detectable in both pHLS9 incubations and rat urine, whereas the Phase II glucuronide conjugates were primarily observed in rat urine. mdpi.comdntb.gov.ua

Parent CompoundIn Vitro SystemMajor Metabolites IdentifiedMetabolic PathwayReference
Troparil Pooled Human Liver S9 (pHLS9), Rat UrineDemethylated metabolitesN-Dealkylation mdpi.comdntb.gov.ua
Troparil Pooled Human Liver S9 (pHLS9), Rat UrineHydroxylated metabolites (tropane and phenyl rings)Hydroxylation mdpi.comdntb.gov.ua
Troparil Rat UrineGlucuronide conjugatesPhase II Glucuronidation mdpi.comdntb.gov.ua
Troparil Pooled Human Liver S9 (pHLS9), Rat UrineDemethylated and hydroxylated metabolitesCombination of N-Dealkylation and Hydroxylation mdpi.comdntb.gov.ua

Mechanistic Studies of Enzymatic Hydroxylation, N-Dealkylation, and Phase II Transformations

Enzymatic Hydroxylation: This is a common Phase I oxidation reaction, primarily catalyzed by Cytochrome P450 (CYP) enzymes, which increases the hydrophilicity of the parent compound. ias.ac.in For troparil, hydroxylation occurs at two main sites: the aromatic phenyl ring and the aliphatic tropane ring system. mdpi.comdntb.gov.ua Aromatic hydroxylation of compounds like diclofenac (B195802) is a well-known metabolic step. drughunter.com Similarly, aliphatic hydroxylation is observed in the metabolism of various drugs. drughunter.com

N-Dealkylation: This is another critical Phase I metabolic pathway for compounds containing an N-alkyl group, such as the N-methyl group in many 8-azabicyclo[3.2.1]octane analogs. nih.gov The reaction is also mediated by CYP450 enzymes and involves the hydroxylation of the carbon atom attached to the nitrogen (the α-carbon). nih.gov This creates an unstable intermediate that spontaneously breaks down to yield the dealkylated amine and an aldehyde. nih.gov For troparil, N-demethylation was identified as a principal metabolic step. mdpi.comdntb.gov.ua This process is analogous to the metabolism of drugs like codeine, which is O-dealkylated to morphine by CYP2D6. drughunter.com

Phase II Transformations: Following Phase I reactions, the modified compounds can undergo Phase II conjugation to further increase their water solubility and facilitate excretion. drughunter.com For troparil and its metabolites, glucuronidation is a key Phase II pathway. mdpi.comdntb.gov.ua This process involves the covalent attachment of a glucuronic acid moiety to a suitable functional group, such as a hydroxyl group introduced during Phase I. This conjugation significantly enhances the polarity of the molecule, preparing it for elimination.

Derivatization and Analog Development Strategies for 3 Phenyl 8 Azabicyclo 3.2.1 Octane

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

The generation of compound libraries through parallel synthesis and combinatorial chemistry has become a cornerstone in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR). For the 3-phenyl-8-azabicyclo[3.2.1]octane scaffold, these high-throughput techniques enable the systematic modification of various structural components to produce a multitude of analogs.

A notable example is the combinatorial synthesis of benztropine (B127874) analogs, which share the core 8-azabicyclo[3.2.1]octane structure. rsc.orgau.dk In one approach, a key step involves the radical azidonation of 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester. rsc.orgau.dk The resulting azide (B81097) can then react with a diverse set of Grignard reagents to introduce variability at the phenyl-bearing position, creating a two-dimensional library of N-normethylbenztropine analogues. rsc.orgau.dk This library can be further expanded by reacting it with a variety of alkyl bromides, resulting in a three-dimensional library with extensive structural diversity. rsc.orgau.dk

These libraries are subsequently screened for their binding affinity and inhibitory activity at various biological targets, such as the human dopamine (B1211576) (hDAT), serotonin (B10506) (hSERT), and norepinephrine (B1679862) (hNET) transporters. rsc.orgau.dk This parallel approach allows for the efficient identification of lead compounds and the elucidation of preliminary SAR data from a large pool of synthesized molecules. uomustansiriyah.edu.iq The use of solid-phase synthesis techniques can further streamline the process of purification and handling of the library members.

Rational Design Principles for Modulating Selectivity, Affinity, and Functional Profile

Rational drug design, guided by an understanding of the target's structure and the ligand's binding mode, is a powerful strategy for optimizing the pharmacological profile of this compound derivatives. The primary goal is to modulate the compound's affinity and selectivity for its intended biological target(s), often the monoamine transporters (DAT, SERT, and NET).

Structure-activity relationship (SAR) studies have revealed several key principles for modifying the this compound scaffold:

Substitution on the Phenyl Ring: Modifications to the phenyl group significantly impact both affinity and selectivity. For instance, the introduction of specific substituents can shift the selectivity profile. In a series of 3β-(4'-substituted phenyl)-2β-heterocyclic tropanes, a 4'-chlorophenyl substituent was found to be optimal for high affinity and selectivity for the dopamine transporter (DAT). smolecule.com

Modifications at the C-2 and C-3 Positions: The nature and stereochemistry of substituents at the C-2 and C-3 positions of the bicyclic core are critical. For example, replacing a 2β-carbomethoxy group with a 2β-heterocycle can lead to compounds with high DAT affinity. smolecule.com The stereochemistry at C-3 is also crucial, with the 3β-configuration often being preferred for high affinity at monoamine transporters.

N-Substitution at the 8-Position: Alterations at the nitrogen atom of the azabicyclo[3.2.1]octane ring can fine-tune the compound's properties. While N-substitution on some 3-phenyltropane-based inhibitors has little effect on affinity, in other related series, it can significantly improve DAT selectivity over SERT. nih.gov For instance, an 8-cyclopropylmethyl group has been identified as a unique moiety that imparts high SERT/DAT selectivity. nih.govresearchgate.net

The following table summarizes the effects of various substitutions on the affinity of this compound analogs for monoamine transporters.

Compound/AnalogSubstitutionTargetAffinity (Ki, nM)Selectivity
Methyl (1RS-2-exo-3-exo)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate-DAT20 (IC50)-
3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane4-(1-methylethenyl)phenyl at 3β, propanoyl at 2β5-HT Transporter0.1150-fold vs DAT, ~1000-fold vs NET
8-cyclopropylmethyl derivative8-cyclopropylmethylDAT4.0High SERT/DAT selectivity
8-chlorobenzyl derivative8-chlorobenzylDAT3.9High NET/DAT selectivity

Bioisosteric Replacements on the Phenyl Ring and within the Bicyclic Core

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound by substituting a functional group with another that has similar spatial and electronic characteristics.

Phenyl Ring Replacements: The phenyl ring in this compound is a common target for bioisosteric modification. A variety of aromatic and non-aromatic rings have been explored as replacements to enhance properties like metabolic stability, solubility, and target selectivity. drughunter.comcambridgemedchemconsulting.com

Common bioisosteres for the phenyl ring include:

Heterocyclic rings: Pyridyl, pyrazolyl, thiazolyl, and thiophenyl groups can be introduced to alter electronic properties and introduce potential hydrogen bonding interactions. cambridgemedchemconsulting.com

Saturated rings: Cyclohexyl rings are a conservative replacement that can probe the importance of hydrophobic interactions. cambridgemedchemconsulting.com

C(sp3)-rich motifs: More recently, three-dimensional, saturated scaffolds like bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane (B1203433) have been employed as phenyl ring mimics. nih.govacs.orgnih.gov These non-classical bioisosteres can improve solubility and metabolic stability while maintaining or improving biological activity. nih.govpharmablock.com For instance, replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core has been shown to increase water solubility and enhance metabolic stability in some drug candidates. nih.gov

Bicyclic Core Replacements: While less common, modifications to the 8-azabicyclo[3.2.1]octane core itself can also be considered a form of bioisosteric replacement. For example, replacing the nitrogen atom at the 8-position with sulfur (to form an 8-thiabicyclo[3.2.1]octane) can lead to a reduction in DAT inhibitory potency in some analog series. nih.gov

Conformationally Constrained Analogs of this compound for SAR Probing

The development of conformationally constrained analogs is a key strategy for understanding the bioactive conformation of a ligand, which is the specific three-dimensional arrangement it adopts when binding to its target. The 8-azabicyclo[3.2.1]octane skeleton is inherently rigid, which already limits the conformational freedom of the molecule. koreascience.krnih.gov However, further constraining the structure can provide valuable insights into the precise geometric requirements for optimal biological activity.

Strategies for creating conformationally constrained analogs include:

Introduction of additional rings: Fusing another ring to the bicyclic system can further lock the conformation.

Incorporation of double bonds: Introducing unsaturation, for example, by creating an oct-2-ene derivative, alters the geometry and can influence selectivity. researchgate.net

Bridging different positions: Creating a bridge between two atoms of the existing scaffold can severely restrict rotational freedom.

By synthesizing a series of these rigid analogs and evaluating their biological activity, researchers can deduce the preferred spatial arrangement of key functional groups for interacting with the target receptor. This information is invaluable for the rational design of more potent and selective ligands. For example, conformationally restricted analogs of proline, which share a bicyclic structure with the 8-azabicyclo[3.2.1]octane system, have been used to study the conformational requirements for biological activity in peptides. nih.gov

Incorporation of Linkers and Scaffolds for Bivalent Ligand Design

Bivalent ligands are molecules that contain two pharmacophoric units connected by a linker. This design strategy is based on the principle that many receptors can form dimers or oligomers. A bivalent ligand can potentially bridge two adjacent receptor binding sites, leading to enhanced affinity and selectivity.

In the context of this compound, bivalent ligands have been designed to target putative heterodimers of receptors, such as the mu-opioid receptor (MOR) and the chemokine receptor CCR5. nih.govnih.govgoogle.com The design of these bivalent ligands involves several key considerations:

Pharmacophore Selection: Two distinct pharmacophores are chosen, each with affinity for one of the receptor targets. One of these pharmacophores is often a derivative of this compound.

Linker Composition and Length: The linker connecting the two pharmacophores is a critical component. Its length and flexibility must be optimized to allow for simultaneous binding to both receptor sites. Linkers can vary in length, often consisting of a chain of methylene (B1212753) units or incorporating more rigid elements. nih.gov Studies have shown that linker length can significantly impact the inhibitory potency of bivalent ligands at their target transporters. nih.govnih.gov

Attachment Points: The points at which the linker is attached to each pharmacophore must be carefully chosen to avoid disrupting key binding interactions.

The synthesis of bivalent ligands often involves a modular approach, where the two pharmacophores and the linker are synthesized separately and then coupled together. nih.gov The evaluation of these bivalent ligands can provide valuable information about the proximity of binding sites on receptor dimers and can lead to the development of highly potent and selective therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues in 3 Phenyl 8 Azabicyclo 3.2.1 Octane Research

Exploration of Novel and Sustainable Synthetic Methodologies for the Azabicyclo[3.2.1]octane Framework

The demand for enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives has spurred the development of sophisticated and sustainable synthetic methods. rsc.orgresearchgate.net A significant focus lies on the enantioselective construction of the bicyclic scaffold, moving away from classical resolutions and towards more efficient asymmetric syntheses. rsc.orgresearchgate.net

Recent advancements include the use of dual catalytic systems, such as a rhodium(II) complex combined with a chiral Lewis acid, for asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides. nih.govrsc.org This method has proven effective in producing optically active 8-oxabicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity. rsc.org Another promising approach involves the desymmetrization of achiral tropinone (B130398) derivatives, offering a direct route to the desired stereoisomers. rsc.orgresearchgate.net The development of green and sustainable synthetic protocols is also gaining traction, with a focus on minimizing waste and utilizing environmentally benign reagents and solvents. researchgate.net The synthesis of tropane (B1204802) alkaloids, a class of compounds featuring the 8-azabicyclo[3.2.1]octane core, is increasingly looking towards biocatalysis and metabolic engineering as sustainable alternatives to traditional chemical synthesis. nih.govresearchgate.net

Application of Machine Learning and Artificial Intelligence in the Design and Prediction of Novel Analogs

Graph machine learning (graph-ML) frameworks are being developed to design molecules with specific properties, and these can be adapted for the generation of novel 8-azabicyclo[3.2.1]octane derivatives. arxiv.orgresearchgate.net These models can learn the complex relationships between chemical structure and biological activity, enabling the prediction of the bioactivity of new, untested analogs. Furthermore, ML models are being employed to predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which can help in the early identification of drug candidates with favorable pharmacokinetic profiles and reduced potential for adverse effects. nih.goviapchem.orgarxiv.org The use of AutoML (Automated Machine Learning) methods is also being explored to create more accurate and interpretable models for predicting these properties. arxiv.org

Integration of Cheminformatics and Bioinformatics for Deeper Mechanistic Insights

The convergence of cheminformatics and bioinformatics offers a powerful approach to unraveling the complex biological mechanisms of 8-azabicyclo[3.2.1]octane derivatives. Cheminformatics tools, such as Comparative Molecular Field Analysis (CoMFA) and other 3D-QSAR (Quantitative Structure-Activity Relationship) techniques, have been instrumental in understanding the structure-activity relationships of these compounds. acs.orgnih.gov These models provide insights into the steric and electronic requirements for optimal binding to biological targets. acs.org

Expanding the Repertoire of Potential Biological Targets for 8-Azabicyclo[3.2.1]octane Derivatives

Research into 8-azabicyclo[3.2.1]octane derivatives has revealed a broad spectrum of biological activities, with compounds targeting a variety of receptors and enzymes. nih.govnih.gov A significant area of investigation has been their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.govnih.govresearchgate.net This has led to the development of potent and selective inhibitors with potential applications in the treatment of neuropsychiatric disorders. nih.govresearchgate.net

Beyond monoamine transporters, these derivatives have shown affinity for other important biological targets. For example, some analogs act as antagonists at muscarinic acetylcholine (B1216132) receptors, suggesting their potential use in treating conditions related to cholinergic dysfunction. nih.govnih.gov Others have been identified as potent antagonists of the mu-opioid receptor, which could be valuable in the management of opioid-related disorders. nih.gov More recently, derivatives of this scaffold have been discovered as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), opening up possibilities for the treatment of inflammatory and pain conditions. acs.org The exploration of novel targets continues, with studies investigating interactions with receptors such as the neurokinin-1 (NK1) receptor. pwr.edu.pl

Development of Advanced Computational Models for Precise Prediction of In Vitro Pharmacological Profiles

The development of sophisticated computational models is playing an increasingly vital role in accurately predicting the in vitro pharmacological profiles of 3-phenyl-8-azabicyclo[3.2.1]octane derivatives. These models go beyond simple QSAR analyses to provide more nuanced and predictive insights.

3D-QSAR methods like CoMFA have been successfully applied to model the binding of these analogs to targets such as the dopamine and serotonin transporters, offering a three-dimensional understanding of the structural features that govern affinity and selectivity. acs.org Molecular docking and molecular dynamics simulations are also being used to visualize and analyze the binding poses and interaction energies of these compounds within the active sites of their target proteins. nih.gov

Q & A

Q. Example Method :

  • Photochemical rearrangement of nitro compound 142a yields 143a (85% yield), which is reduced to amide 144a with retained stereochemistry .

Advanced: How do structural modifications to the 8-azabicyclo[3.2.1]octane core influence binding to monoamine transporters?

Modifications at key positions (e.g., C-3 phenyl or benzyl groups) significantly alter affinity for DAT and SERT:

  • C-3 Phenyl Substitution : Enhances DAT selectivity, as seen in derivatives like SCH 655842, a nociceptin receptor agonist .
  • N-Substituents : Bulky groups (e.g., benzyl) improve metabolic stability but may reduce blood-brain barrier permeability .

Q. Methodological Approach :

  • Radioligand Binding Assays : Used to quantify affinity (e.g., [³H]WIN 35,428 for DAT) .
  • QSAR Modeling : Correlates substituent electronic properties (e.g., logP, polar surface area) with transporter binding .

Basic: What analytical techniques are recommended for characterizing 8-azabicyclo[3.2.1]octane derivatives?

  • HPLC-MS : Provides high sensitivity for quantifying derivatives in complex matrices (e.g., biological fluids) .
  • NMR Spectroscopy : Resolves stereochemistry and confirms regioselectivity in synthetic intermediates .
  • X-ray Crystallography : Determines absolute configurations, as used for (+)-SCH 655842 .

Advanced: How do computational methods aid in designing 8-azabicyclo[3.2.1]octane-based compounds?

  • Molecular Docking : Predicts binding modes to targets like the dopamine transporter (e.g., docking into DAT homology models) .
  • MD Simulations : Assesses scaffold flexibility and stability in lipid bilayers .
  • Metabolism Prediction : Tools like Schrödinger’s MetaSite identify metabolic hotspots (e.g., benzylic oxidation) .

Advanced: What are the challenges in resolving stereochemistry during synthesis?

The scaffold contains multiple chiral centers, requiring:

  • Chiral Auxiliaries : Temporarily induce asymmetry, as in the synthesis of 3-benzyl-3-azabicyclo derivatives .
  • Enzymatic Resolution : Lipases or esterases separate enantiomers of racemic mixtures .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in hydrogenation reactions yield enantiomeric excess >90% .

Advanced: What metabolic pathways are observed for 8-azabicyclo[3.2.1]octane derivatives?

  • Phase I Metabolism : Oxidative dealkylation at the N-benzyl group (e.g., brasofensine → nor-brasofensine) .
  • Phase II Conjugation : Glucuronidation of hydroxylated metabolites enhances excretion .
    Analytical Tools : LC-MS/MS identifies major metabolites in hepatic microsomal assays .

Basic: How does the 8-azabicyclo[3.2.1]octane scaffold compare to related bicyclic structures?

ScaffoldKey DifferencesBiological Relevance
2-Azabicyclo[3.2.1]octaneNitrogen at C-2 instead of C-8Lower DAT affinity
8-Oxa-3-azabicyclo[3.2.1]octaneOxygen replaces one bridge carbonAltered pharmacokinetics

Advanced: What in vivo models are used to evaluate 8-azabicyclo[3.2.1]octane derivatives?

  • Tail Suspension Test (TST) : Assesses antidepressant-like effects of nociceptin receptor agonists (e.g., SCH 221510) .
  • Conditioned Place Preference (CPP) : Measures abuse liability in tropane-derived stimulants .

Advanced: How are contradictions in biological activity resolved across studies?

  • Species-Specific Differences : Rodent vs. primate DAT binding affinities require cross-validation .
  • Functional Selectivity Assays : Distinguish agonist vs. antagonist effects at nociceptin receptors .

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